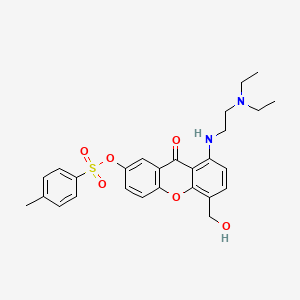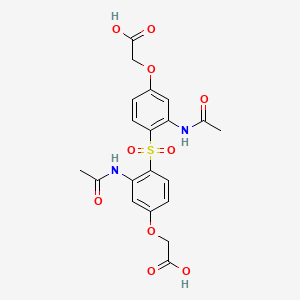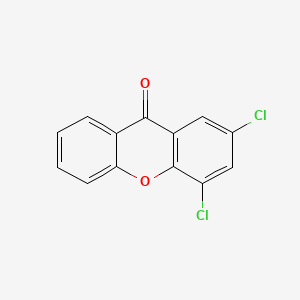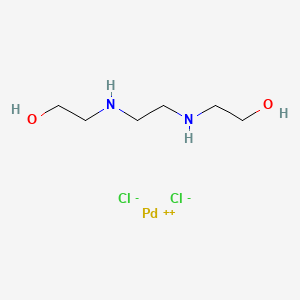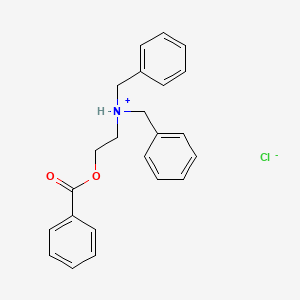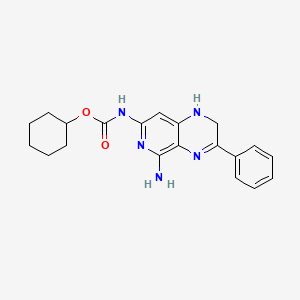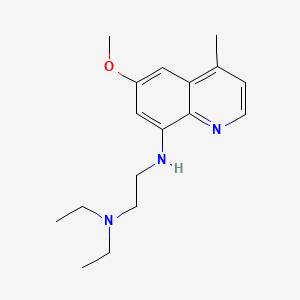
Diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine is a chemical compound with the molecular formula C17H25N3O and a molecular weight of 287.3999 . This compound is characterized by its quinoline structure, which is a heterocyclic aromatic organic compound. The presence of methoxy and methyl groups on the quinoline ring, along with the diethylaminoethyl side chain, contributes to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine typically involves the reaction of 6-methoxy-4-methylquinoline with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The methoxy and methyl groups on the quinoline ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A parent compound with similar structural features but lacks the methoxy and methyl groups.
Chloroquine: A well-known antimalarial drug with a quinoline structure.
Quinacrine: Another antimalarial drug with a similar structure but different functional groups.
Uniqueness
Diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine is unique due to the presence of both methoxy and methyl groups on the quinoline ring, along with the diethylaminoethyl side chain.
Propiedades
Número CAS |
88756-05-2 |
|---|---|
Fórmula molecular |
C17H25N3O |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H25N3O/c1-5-20(6-2)10-9-18-16-12-14(21-4)11-15-13(3)7-8-19-17(15)16/h7-8,11-12,18H,5-6,9-10H2,1-4H3 |
Clave InChI |
UJQBOBIKUCEBNW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC1=CC(=CC2=C(C=CN=C12)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


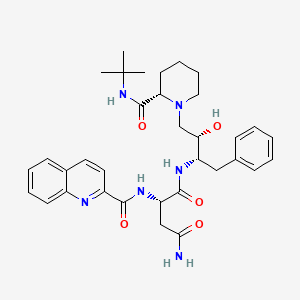
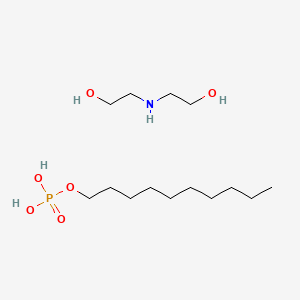

![19-ethyl-19-hydroxy-12-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12798979.png)

